Prexasertib mesylate anhydrous

Descripción general

Descripción

Prexasertib, also known as LY2606368, is a potent and selective Chk1/Chk2 inhibitor. Prexasertib increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms. Treatment of cells with LY2606368 results in the rapid appearance of TUNEL and pH2AX-positive double-stranded DNA breaks in the S-phase cell population.

Actividad Biológica

Prexasertib mesylate anhydrous (LY2606368) is a potent and selective inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), which play crucial roles in the DNA damage response and cell cycle regulation. This compound has garnered attention for its potential in cancer therapy, particularly in enhancing the efficacy of DNA-damaging agents and overcoming resistance mechanisms in various malignancies.

Prexasertib functions primarily by inhibiting CHK1 and, to a lesser extent, CHK2. This inhibition disrupts the cell cycle checkpoints, particularly during the S and G2/M phases, leading to increased sensitivity to DNA damage. The compound has been shown to:

- Induce Apoptosis : Prexasertib treatment results in elevated levels of apoptotic markers such as Annexin V, γH2AX, and cleaved caspase-3, indicating enhanced apoptosis in cancer cells .

- Alter Cell Cycle Progression : By inhibiting CHK1, prexasertib promotes premature entry into mitosis despite DNA damage, which can lead to cell death.

- Enhance Chemo-sensitivity : The compound synergizes with other therapies, such as PARP inhibitors, by targeting multiple DNA repair pathways, thus overwhelming cancer cells' repair capabilities .

Pharmacokinetics

Research has demonstrated that prexasertib exhibits favorable pharmacokinetic properties:

- Cmax : Approximately 1015 µg/L.

- Terminal Half-life : About 4.5 hours.

- AUC : 1773 µg*hr/L, indicating effective absorption and therapeutic concentrations in plasma .

Phase 1 Study

A phase 1 clinical trial evaluated the safety and tolerability of prexasertib in patients with advanced solid tumors. Key findings included:

- Dose Tolerance : The recommended phase 2 dose (RP2D) was established at 150 mg/m² administered intravenously on days 1 and 15 of a 28-day cycle. No dose-limiting toxicities (DLTs) were observed among evaluable patients .

- Toxicity Profile : The most common toxicities were hematologic, with grade 4 neutropenia occurring in 88% of patients. Other notable toxicities included leukopenia (68%) and thrombocytopenia (24%) during the first cycle .

Combination Therapy

Prexasertib's efficacy was further explored in combination with olaparib (a PARP inhibitor) in high-grade serous ovarian cancer (HGSOC) models:

- On-target Effects : The combination significantly reduced PAR incorporation without stimulating or inhibiting it when used alone. This suggests a complementary mechanism that enhances therapeutic outcomes .

- Clinical Implications : The combination therapy showed promise in overcoming resistance mechanisms seen with monotherapies, particularly in BRCA wild-type cancers.

Case Studies

Several case studies have highlighted the potential of prexasertib in specific cancer types:

- Ovarian Cancer : A notable case involved a patient with recurrent ovarian cancer who exhibited a partial response to prexasertib combined with chemotherapy. This underscores the drug's potential role in enhancing treatment responses .

- Medulloblastoma : In pediatric models, prexasertib demonstrated significant CNS penetration and target engagement, suggesting its utility for treating brain tumors like medulloblastoma .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| CHK Inhibition | Selective inhibition of CHK1 and CHK2 leading to disrupted cell cycle checkpoints |

| Apoptosis Induction | Increased apoptotic markers indicating enhanced cell death |

| Chemo-sensitivity Enhancement | Synergistic effects when combined with other therapies like PARP inhibitors |

| Pharmacokinetics | Favorable absorption characteristics with effective plasma concentrations |

Aplicaciones Científicas De Investigación

Ovarian Cancer

A notable study evaluated the efficacy of prexasertib in patients with high-grade serous ovarian cancer (HGSOC). In this Phase 1 clinical trial, 28 women were treated with intravenous prexasertib at a dose of 105 mg/m² every two weeks. The results indicated a partial response rate of 33%, with significant reductions in CA125 levels observed in 50% of patients. However, treatment-related adverse events were common, particularly hematological toxicities such as neutropenia (79% grade 4) and thrombocytopenia (25%) .

Pediatric Solid Tumors

A Phase 1 trial involving pediatric patients with recurrent or refractory solid tumors assessed the maximum tolerated dose of prexasertib. The study found that the recommended Phase 2 dose was 150 mg/m² administered intravenously on days 1 and 15 of a 28-day cycle. Toxicities were primarily hematologic, with neutropenia observed in nearly all patients . This highlights the need for careful monitoring and management of side effects during treatment.

Pharmacokinetics

Prexasertib exhibits favorable pharmacokinetic properties. In studies involving murine models, it demonstrated a maximum concentration (Cmax) of 1015 µg/L and a terminal half-life of approximately 4.5 hours. These findings suggest that while prexasertib is well-absorbed, its relatively short half-life may require frequent dosing to maintain therapeutic levels . Further research is necessary to evaluate its ability to penetrate the blood-brain barrier, particularly for treating central nervous system tumors.

Combination Therapies

Prexasertib has shown potential when used in combination with other therapeutic agents. For instance, it enhances the effectiveness of tyrosine kinase inhibitors in Philadelphia chromosome-positive leukemia cells and augments the cytotoxicity of antimetabolites in other leukemia types . Additionally, studies have indicated that prexasertib can induce replication stress in head and neck squamous cell carcinoma (HNSCC) cell lines, leading to increased apoptosis and reduced cell viability .

Case Studies

Several case studies have documented the use of prexasertib in various cancer types:

- Medulloblastoma : Research indicated that prexasertib could achieve therapeutic concentrations necessary for treating brain tumors, suggesting its potential application in neuro-oncology .

- Leukemia : In vitro experiments demonstrated that prexasertib selectively reduced viability in primary leukemic cells while sparing healthy peripheral mononuclear cells .

Summary Table of Clinical Findings

| Cancer Type | Response Rate | Common Adverse Events |

|---|---|---|

| Ovarian Cancer | 33% | Neutropenia (79% grade 4), anemia (11%) |

| Pediatric Solid Tumors | Not specified | Neutropenia (100%), leukopenia (68%) |

| Head and Neck Cancer | Induced replication stress | Hematological toxicities observed |

Propiedades

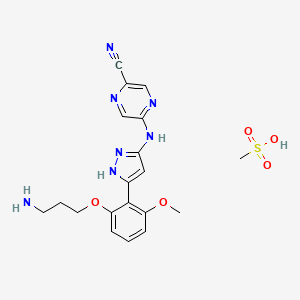

IUPAC Name |

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2.CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCKOJKXQKKLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234015-55-4 | |

| Record name | 2-Pyrazinecarbonitrile, 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prexasertib mesylate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREXASERTIB MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453V3E6666 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does prexasertib mesylate interact with its target, and what are the downstream effects?

A: Prexasertib mesylate functions as a potent and selective inhibitor of Chk1 and Chk2 protein kinases. [] These kinases play a crucial role in the DNA damage response pathway, particularly in activating and maintaining the S and G2/M cell cycle checkpoints. [] By inhibiting Chk1/2, prexasertib disrupts these checkpoints, leading to increased sensitivity to DNA-damaging agents and promoting apoptosis in cancer cells. [, ] Specifically, prexasertib has been shown to:

- Increase apoptosis: Prexasertib treatment leads to an increase in apoptotic markers such as Annexin V, propidium iodide staining, γH2A.X protein expression, Parp-1 cleavage, and pro-Caspase3 cleavage. []

- Alter cell cycle progression: Chk1 inhibition by prexasertib modifies the cell cycle profile, potentially pushing cells into premature mitosis with damaged DNA. []

- Enhance chemo-sensitivity: Prexasertib exhibits synergistic cytotoxic effects when combined with other anti-cancer drugs like imatinib, dasatinib, and clofarabine. []

- Inhibit Rad51 foci formation: In BRCA wild type high-grade serous ovarian cancer, prexasertib prevents the formation of Rad51 foci, ultimately inhibiting homologous recombination repair, a crucial DNA repair mechanism. []

Q2: What is the mechanism behind prexasertib mesylate's synergistic effect with PARP inhibitors in BRCA wild type cancers?

A: Prexasertib mesylate's synergistic effect with PARP inhibitors, specifically in BRCA wild type cancers, stems from its dual inhibition of Chk1 and Chk2. [] While PARP inhibitors primarily target the base excision repair pathway, prexasertib disrupts homologous recombination, another crucial DNA repair mechanism, by inhibiting Rad51 foci formation. [] This combined assault on multiple DNA repair pathways overwhelms the cancer cells' ability to repair DNA damage, leading to increased cell death. Furthermore, prexasertib's disruption of cell cycle checkpoints forces cells with extensive DNA damage into mitosis, ultimately leading to apoptotic cell death. [] This two-pronged approach explains the synergistic cytotoxicity observed when prexasertib is combined with PARP inhibitors in BRCA wild type cancers.

Q3: What are the implications of prexasertib mesylate's pharmacokinetic profile for its clinical use?

A: Research using a murine model of medulloblastoma found that prexasertib mesylate exhibited a Cmax of 1015 µg/L, a terminal half-life of 4.5 hours, and an AUC of 1773 µg*hr/L. [] These parameters suggest that prexasertib is well-absorbed and achieves therapeutic concentrations in plasma. The relatively short half-life might necessitate frequent dosing or sustained-release formulations to maintain therapeutic levels. Further studies, including those using cerebral microdialysis, are crucial to determine prexasertib's ability to penetrate the blood-brain barrier and reach therapeutic concentrations in the central nervous system. [] This information is particularly relevant for treating brain tumors like medulloblastoma.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.